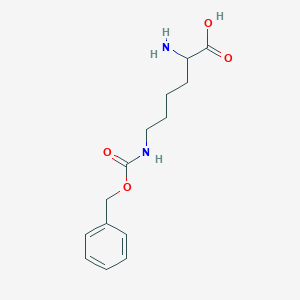

H-D-Lys(Z)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGCFBNYQJDIGS-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-32-5 | |

| Record name | H-D-Lys(Z)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of H-D-Lys(Z)-OH in Elucidating Protein-Ligand Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of drug discovery and molecular biology, a precise understanding of protein-ligand interactions is paramount. H-D-Lys(Z)-OH, a derivative of the amino acid D-lysine with a benzyloxycarbonyl (Z) protecting group on its side-chain amine, serves as a critical tool for researchers. This technical guide provides an in-depth exploration of the core applications of this compound in the study of protein-ligand binding events. We will delve into its role in various biophysical techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document offers detailed experimental protocols, illustrative data, and visual workflows to empower researchers to effectively leverage this compound in their investigations, ultimately accelerating the pace of drug development and fundamental biological understanding.

Introduction: The Significance of this compound in Protein Science

This compound is a non-standard amino acid that offers unique advantages in the study of protein-ligand interactions. The presence of the Z-group on the side-chain amine prevents it from participating in its usual ionic interactions, allowing for the specific investigation of the roles of other functional groups within a ligand or to probe binding pockets with distinct steric and electronic requirements. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, making it an ideal component for designing stable peptide-based probes and inhibitors.

Key Attributes of this compound:

-

Steric Blockade: The bulky benzyloxycarbonyl (Z) group provides a significant steric hindrance, enabling the exploration of the spatial constraints within a protein's binding site.

-

Hydrogen Bonding Potential: The carbamate linkage of the Z-group introduces additional hydrogen bond donor and acceptor sites, which can be exploited to understand specific molecular recognition events.

-

Proteolytic Stability: The D-amino acid nature of this compound enhances the stability of peptides incorporating this residue in biological fluids.

-

Chemical Handle: The Z-group can be selectively removed under specific conditions, providing a potential site for further chemical modification or conjugation.

Biophysical Characterization of Protein-Ligand Interactions using this compound

The utility of this compound is most evident when employed in conjunction with powerful biophysical techniques that provide quantitative data on binding events.

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment involving this compound, a peptide or small molecule containing this residue is immobilized on a sensor chip, and the protein of interest is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured and provides kinetic and affinity data.

Table 1: Representative Kinetic and Affinity Data from SPR Analysis

| Ligand (Analyte) | Protein (Ligand) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |

| Peptide-D-Lys(Z) | Kinase A | 1.5 x 10⁵ | 3.2 x 10⁻⁴ | 2.1 |

| Peptide-D-Lys | Kinase A | 2.8 x 10⁵ | 8.9 x 10⁻⁴ | 3.2 |

| Small Molecule-D-Lys(Z) | Bromodomain B | 5.4 x 10⁴ | 1.2 x 10⁻³ | 22.2 |

Note: This data is illustrative and intended for comparative purposes.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This information is crucial for understanding the driving forces behind the interaction.

Table 2: Illustrative Thermodynamic Parameters from ITC Analysis

| Ligand (in syringe) | Protein (in cell) | Binding Affinity (KD) (μM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) |

| This compound | Protease C | 15.2 | -8.5 | 2.3 | 1.05 |

| H-D-Lys-OH | Protease C | 25.8 | -5.2 | 4.1 | 0.98 |

Note: This data is illustrative and intended for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Insights at Atomic Resolution

NMR spectroscopy provides high-resolution structural information about protein-ligand complexes in solution. Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding interface. Upon addition of a ligand containing this compound, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum can pinpoint the location of the binding site.

Experimental Protocols

Protocol for Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the kinetic and affinity constants of a peptide containing this compound binding to a target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Peptide containing this compound (ligand)

-

Target protein (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Procedure:

-

Chip Activation: Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Ligand Immobilization: Inject the peptide solution (typically 10-50 µg/mL in immobilization buffer) over the activated surface. The primary amines on the peptide will form covalent bonds with the activated esters.

-

Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.

-

Analyte Injection: Inject a series of concentrations of the target protein in running buffer over the immobilized ligand surface.

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the protein-peptide interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).

Protocol for Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to a target protein.

Materials:

-

Isothermal titration calorimeter

-

This compound (ligand)

-

Target protein

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

-

Sample Preparation: Dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both solutions.

-

Instrument Setup: Thoroughly clean the sample and reference cells. Load the protein solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of small injections (e.g., 2-10 µL) of the

Methodological & Application

Application Notes and Protocols for H-D-Lys(Z)-OH in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Lys(Z)-OH, also known as Nε-benzyloxycarbonyl-D-lysine, is a critical building block in the solution-phase synthesis of peptides, particularly for the creation of bioactive peptides and their analogues. The benzyloxycarbonyl (Z) group provides robust protection for the ε-amino group of the D-lysine side chain, preventing unwanted side reactions during peptide bond formation. Its stability under various coupling conditions and the ability for selective removal make it a valuable tool in complex peptide synthesis strategies. The use of the D-amino acid isomer can enhance the enzymatic stability of the final peptide, a desirable characteristic for therapeutic applications.

This document provides detailed application notes and protocols for the use of this compound in the solution-phase synthesis of a bioactive peptide analogue, focusing on a D-lysine containing analogue of Tuftsin. Tuftsin is a natural tetrapeptide (Thr-Lys-Pro-Arg) that modulates immune cell function. Analogues containing D-lysine are synthesized to investigate improved stability and activity.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value |

| Synonyms | Nε-Z-D-lysine, N6-Carbobenzyloxy-D-lysine |

| CAS Number | 34404-32-5 |

| Molecular Formula | C₁₄H₂₀N₂O₄ |

| Molecular Weight | 280.32 g/mol |

| Appearance | White to off-white powder |

| Melting Point | ~259 °C (decomposes) |

| Solubility | Soluble in aqueous base and acidic solutions. |

| Optical Rotation | [α]20/D -15.5±1°, c = 1% in 1 M HCl |

Application: Synthesis of a [D-Lys²]-Tuftsin Analogue

This section outlines the solution-phase synthesis of a [D-Lys²]-Tuftsin analogue (Thr-D-Lys-Pro-Arg). The strategy involves a stepwise C-to-N terminal elongation, utilizing this compound for the incorporation of the D-lysine residue.

Synthetic Strategy Overview

The synthesis will proceed by coupling protected amino acids in solution, followed by selective deprotection of the Nα-amino group to allow for the next coupling reaction. The Z-group on the D-lysine side chain and other side-chain protecting groups will be removed in the final deprotection step.

Troubleshooting & Optimization

Troubleshooting incomplete coupling of H-D-Lys(Z)-OH

This technical support center provides troubleshooting guidance for common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of H-D-Lys(Z)-OH.

Troubleshooting Guide: Incomplete Coupling of this compound

Question: I am experiencing incomplete coupling of this compound in my solid-phase peptide synthesis. My Kaiser test remains positive after the coupling step. What are the potential causes and how can I resolve this issue?

Answer: Incomplete coupling of amino acids, particularly sterically hindered ones like this compound, is a common challenge in SPPS. The bulky benzyloxycarbonyl (Z) protecting group on the lysine side-chain can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.

Below is a step-by-step guide to troubleshoot and resolve this issue.

Initial Workflow for Troubleshooting Incomplete Coupling

Caption: A logical workflow for troubleshooting incomplete peptide coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete coupling?

A1: Several factors can contribute to incomplete coupling reactions:

-

Steric Hindrance: The bulky side chain and protecting groups of both the incoming amino acid and the N-terminal residue of the peptide-resin can physically block the reaction.[1]

-

Suboptimal Reagents: Degradation of coupling reagents or the amino acid derivative, often due to improper storage (e.g., exposure to moisture), can reduce their effectiveness.[1][2] Using low-purity reagents can also introduce contaminants that interfere with the reaction.[2]

-

Poor Resin Swelling: The solid support must be adequately swollen in the reaction solvent for the reagents to access the reactive sites.[2]

-

Inadequate Activation: The carboxylic acid of the incoming amino acid may not be sufficiently activated for the reaction to proceed to completion.

-

Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminal amine inaccessible.

Q2: How can I improve my coupling efficiency?

A2: To improve coupling efficiency, consider the following strategies:

-

Double Coupling: After the initial coupling reaction, repeat the step with a fresh solution of the amino acid and coupling reagents.

-

Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to several hours or overnight) can help overcome steric barriers. A modest increase in temperature (e.g., to 30-40°C) may also improve the reaction rate, but should be monitored to prevent side reactions.

-

Use High-Quality Reagents and Anhydrous Solvents: Always use fresh, high-purity reagents and anhydrous solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to prevent hydrolysis and other side reactions.

Q3: Which coupling reagents are recommended for difficult couplings like this compound?

A3: For sterically hindered amino acids, standard coupling reagents may not be sufficient. Consider using stronger activating agents. The choice of coupling reagent can significantly impact the reaction's success.

| Coupling Reagent Class | Examples | Characteristics & Recommendations |

| Carbodiimides | DIC / HOBt | A common and cost-effective choice. The addition of HOBt is crucial to minimize racemization. |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU | Generally more efficient than carbodiimides with faster reaction times and reduced side reactions. |

| Guanidinium/Phosphonium Salts | HATU, PyBOP, COMU | Highly efficient reagents, often superior for hindered couplings. HATU and COMU are known for their high reactivity. COMU also offers a better safety profile as it does not contain the potentially explosive HOBt/HOAt moieties. |

Q4: What should I do if the Kaiser test is still positive after a second coupling?

A4: If unreacted amines are still present after a second coupling attempt, it is advisable to "cap" them. Capping involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride. This prevents the formation of deletion peptides (sequences missing an amino acid), which can be difficult to separate from the desired product during purification.

Q5: Can the choice of base affect the coupling reaction?

A5: Yes, the choice and amount of base are critical. A non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is generally preferred. Using an excess of a strong base can lead to side reactions, most notably epimerization, which compromises the stereochemical integrity of the peptide.

Experimental Protocols

Protocol 1: Kaiser Test (Qualitative Monitoring of Free Amines)

The Kaiser test is a highly sensitive method for detecting primary amines on the resin. A positive result (blue beads) indicates the presence of unreacted amines and thus an incomplete coupling reaction.

Reagents:

-

Solution A: Potassium cyanide (KCN) in pyridine.

-

Solution B: Ninhydrin in n-butanol.

-

Solution C: Phenol in n-butanol.

Procedure:

-

Take a small sample of resin beads (a few milligrams) from your reaction vessel and place them in a small glass test tube.

-

Wash the resin beads thoroughly with DMF to remove any residual reagents.

-

Add 2-3 drops of each of the three Kaiser test solutions to the test tube.

-

Heat the test tube at 100-120°C for 5 minutes.

-

Observe the color of the beads and the solution.

-

Intense Blue Beads/Solution: Positive result (incomplete coupling).

-

Colorless/Yellow Beads and Solution: Negative result (complete coupling).

-

Note: Overheating or prolonged heating can sometimes lead to false positives due to the removal of the Fmoc protecting group.

Protocol 2: Standard Capping Procedure

This procedure is performed when a coupling reaction is incomplete, as indicated by a positive Kaiser test.

Reagents:

-

Acetic Anhydride

-

Pyridine or DIEA

-

DMF

Procedure:

-

After the coupling step, wash the resin thoroughly with DMF.

-

Prepare a capping solution. A common mixture is acetic anhydride and pyridine (or DIEA) in DMF.

-

Suspend the resin in the capping solution.

-

Gently agitate the mixture at room temperature for 30 minutes.

-

Filter the resin and wash it thoroughly with DMF.

-

Perform a Kaiser test to confirm that all free amines have been capped (the test should be negative). If the test is still positive, repeat the capping procedure.

Protocol 3: Double Coupling with HATU

This protocol is an example of using a stronger coupling reagent for a difficult coupling.

Reagents:

-

Fmoc-H-D-Lys(Z)-OH (4 equivalents)

-

HATU (3.9 equivalents)

-

DIEA or Collidine (8 equivalents)

-

Anhydrous DMF

Procedure:

-

Activation: In a separate vessel, dissolve Fmoc-H-D-Lys(Z)-OH and HATU in DMF. Add the base (DIEA or collidine) and allow the mixture to pre-activate for 1-2 minutes.

-

First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test.

-

Second Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and, without washing the resin, add a second, freshly prepared solution of activated Fmoc-H-D-Lys(Z)-OH. Allow the reaction to proceed for another 1-2 hours.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM and Methanol, then dry under vacuum.

References

Technical Support Center: Synthesis of Peptides Containing H-D-Lys(Z)-OH

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of peptides containing H-D-Lys(Z)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the D-isomer of the amino acid lysine. The epsilon-amino group (ε-NH₂) on the side chain is protected by a benzyloxycarbonyl group, commonly abbreviated as Z or Cbz. This protecting group is crucial for preventing unwanted side reactions at the ε-amino group during peptide synthesis. The use of the D-amino acid can increase the peptide's resistance to enzymatic degradation by proteases in the body, which typically recognize L-amino acids.[1] This can enhance the peptide's in vivo stability and therapeutic potential.[1]

Q2: In which peptide synthesis strategies is this compound typically used?

A2: this compound is most commonly utilized in solution-phase peptide synthesis (SPPS). The Z-protecting group is stable to a variety of coupling conditions but can be removed by methods that are often not fully compatible with standard solid-phase peptide synthesis (SPPS) resins and linkers, particularly in the Fmoc/tBu strategy. It is well-suited for Boc-based SPPS, where final cleavage is performed with strong acids like HF, or in strategies where the Z group can be removed orthogonally.

Q3: What are the deprotection methods for the Z-group on the lysine side chain?

A3: The benzyloxycarbonyl (Z) group is typically removed under the following conditions:

-

Catalytic Hydrogenation: This is a very mild method involving H₂ gas and a palladium-on-carbon catalyst (Pd/C). It proceeds at neutral pH and is compatible with many other protecting groups.

-

Strong Acids: Strong acids such as liquid hydrogen fluoride (HF), hydrogen bromide in acetic acid (HBr/AcOH), or trifluoromethanesulfonic acid (TFMSA) can cleave the Z group. These conditions are typically used in the final deprotection step of a Boc-based solid-phase synthesis.

Q4: Is the Z-group orthogonal to Fmoc and Boc protecting groups?

A4: Yes, the Z-group offers orthogonality. It is stable to the mildly basic conditions used to remove the Fmoc group (e.g., piperidine in DMF) and the mildly acidic conditions used for Boc group removal (e.g., TFA in DCM). This allows for selective deprotection strategies in complex peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing this compound.

| Problem | Potential Cause | Recommended Solution |

| Low Solubility of this compound | This compound has limited solubility in many common organic solvents. Vendor data indicates it is slightly soluble or insoluble in water and DMSO, but soluble in acidic aqueous solutions like 0.1 M HCl or 10% TFA in water. | - Use a solvent system known to dissolve this compound, such as DMF or NMP, potentially with the addition of a solubilizing agent. - For solution-phase coupling, consider converting the amino acid to a more soluble salt form or using a solvent mixture. - Gentle heating and sonication may aid dissolution, but monitor for potential degradation. |

| Incomplete Coupling Reaction | - Steric Hindrance: The bulky Z-group can sterically hinder the coupling reaction. - Poor Activation: The chosen coupling reagent may not be sufficiently potent. - Peptide Aggregation: The growing peptide chain may aggregate, blocking reactive sites. | - Optimize Coupling Reagents: Switch to a more powerful coupling reagent like HATU, HBTU, or COMU, especially for difficult couplings. - Extend Reaction Time: Double the coupling time and monitor the reaction progress using a qualitative test like the Kaiser test. - Increase Temperature: Cautiously increase the reaction temperature (e.g., to 30-40°C), but be mindful of the increased risk of racemization. - Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion. |

| Low Yield of Final Peptide | - Cumulative Effect of Incomplete Couplings: Even small inefficiencies in each coupling step can drastically reduce the overall yield of a long peptide. - Side Reactions: Unwanted chemical modifications during synthesis or deprotection. - Loss During Workup/Purification: Physical loss of product during extraction, precipitation, or chromatography. | - Monitor Each Step: Use the Kaiser test (for primary amines) or Chloranil test (for secondary amines like proline) to ensure complete coupling at each step. - Capping: After a difficult coupling, "cap" any unreacted amines by acetylation to prevent the formation of deletion sequences. - Optimize Purification: Carefully select the purification method (e.g., RP-HPLC) and optimize the gradient to ensure good separation of the target peptide from impurities. |

| Side Product Formation during Z-Group Deprotection | - Incomplete Deprotection: Insufficient reaction time or catalyst activity during hydrogenolysis. - Side-Chain Modification: In some cases, catalytic hydrogenation in DMF can lead to formylation of the ε-amino group. | - Optimize Hydrogenolysis: Ensure the use of a fresh, active Pd/C catalyst. Increase reaction time or hydrogen pressure if necessary. - Change Solvent: If formylation is suspected when using DMF, switch to a different solvent like NMP or an alcohol for the hydrogenation step. |

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₄ | |

| Molecular Weight | 280.32 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 230 - 260 °C (decomposes) | |

| Optical Rotation [α]D²⁰ | -14.0 ± 2º (c=0.5 in 1N HCl) | |

| CAS Number | 34404-32-5 |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| 0.1 M HCl | 5 mg/mL | Requires ultrasonic and warming to 60°C | |

| Water | 1.85 mg/mL | Requires ultrasonic and pH adjustment to 1 with 1 M HCl | |

| DMSO | < 1 mg/mL | Insoluble or slightly soluble | |

| 10% TFA in Water | 40 mg/mL | Requires ultrasonic and pH adjustment to 1 with TFA |

Table 3: Representative Coupling Efficiencies for Sterically Hindered Amino Acids

| Coupling Reagent | Additive | Base | Coupling Time (hr) | Typical Purity (%) |

| DIC | HOBt | DIPEA | 2-4 | >90 |

| HBTU | - | DIPEA | 1-2 | >95 |

| HATU | HOAt | DIPEA/NMM | 1-2 | >98 |

| COMU | - | DIPEA | 0.5-1 | >98 |

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Peptide Coupling of this compound

This protocol describes a general procedure for coupling this compound to an amino acid ester (e.g., H-Ala-OMe) using HATU as the coupling reagent.

Materials:

-

Nα-protected amino acid (e.g., Boc-Phe-OH)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the Nα-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

-

Activation: Add DIPEA (2.0 eq) to the solution and stir for 2-5 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling: Add this compound (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenolysis

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in methanol or ethanol in a suitable reaction vessel.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Visualizations

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Caption: Orthogonal deprotection scheme for peptides containing Fmoc, Z, and tBu groups.

References

Technical Support Center: H-D-Lys(Z)-OH Purification by Reverse-Phase HPLC

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of H-D-Lys(Z)-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). It is intended for researchers, scientists, and drug development professionals familiar with HPLC techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound purification?

A typical starting mobile phase for the purification of protected amino acids like this compound is a mixture of water and acetonitrile (ACN), both containing an acidic modifier. A common choice is 0.1% trifluoroacetic acid (TFA) in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents. The initial percentage of Mobile Phase B is usually low, around 5-10%, to ensure the compound binds to the C18 column.

Q2: How soluble is this compound in typical HPLC solvents?

This compound has limited solubility in pure water but its solubility increases in acidic aqueous solutions. For sample preparation, it is recommended to dissolve the crude product in the initial mobile phase composition or in a solvent mixture with a slightly higher organic content that is miscible with the mobile phase, such as a small amount of acetonitrile or methanol in acidified water. One source suggests that this compound is soluble in 10% TFA in water at a concentration of 40 mg/mL with the aid of ultrasonication.[1]

Q3: Is the Z-group (benzyloxycarbonyl) stable under typical RP-HPLC conditions?

Yes, the benzyloxycarbonyl (Z) protecting group is generally stable to the acidic conditions commonly used in reverse-phase HPLC, such as 0.1% trifluoroacetic acid (TFA) in the mobile phase.[2][3] Cleavage of the Z-group typically requires stronger acidic conditions or catalytic hydrogenation.

Q4: What is the expected elution profile for this compound on a C18 column?

Due to the presence of the hydrophobic Z-group, this compound will be retained on a C18 column and will require a certain percentage of organic solvent (acetonitrile or methanol) to elute. The exact retention time will depend on the specific gradient, flow rate, and column dimensions. It is expected to elute at a moderate acetonitrile concentration.

Q5: At what wavelength should I monitor the purification of this compound?

The Z-group contains a benzene ring, which provides strong UV absorbance. Detection is typically performed at wavelengths between 210 nm and 220 nm for the peptide bond and around 254 nm to 260 nm for the aromatic Z-group. Monitoring at a lower wavelength (210-220 nm) will generally provide higher sensitivity for all peptide-like impurities, while a higher wavelength (around 254 nm) is more specific to the Z-group containing compounds.

Troubleshooting Guide

This section addresses common problems encountered during the RP-HPLC purification of this compound.

| Problem | Potential Cause | Recommended Solution |

| No Peak or Very Small Peak | Sample did not dissolve completely. | Ensure complete dissolution of the sample in the injection solvent. Consider using a small amount of organic solvent (e.g., ACN or MeOH) or a higher concentration of acid in the sample solvent. Filter the sample through a 0.22 µm filter before injection. |

| Injection issue. | Check the autosampler for air bubbles and ensure the correct injection volume is set. Manually inject a standard to verify system performance. | |

| Compound is too strongly retained on the column. | Increase the final percentage of the organic solvent (Mobile Phase B) in your gradient or extend the gradient duration. | |

| Peak Tailing | Secondary interactions with residual silanols on the silica-based column. | Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to suppress silanol interactions. Operating at a lower pH can also help. |

| Column overload. | Reduce the amount of sample injected onto the column. | |

| Column contamination or degradation. | Flush the column with a strong solvent wash (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. | |

| Split Peaks | Clogged frit at the column inlet. | Back-flush the column (if the manufacturer allows). If this does not resolve the issue, the frit may need to be replaced. |

| Sample solvent is too different from the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject a smaller volume. | |

| High Backpressure | Blockage in the system (tubing, injector, or column). | Systematically check for blockages by disconnecting components and observing the pressure. Filter all solvents and samples before use. |

| Precipitated buffer in the system. | Ensure buffer solubility in the mobile phase, especially at high organic solvent concentrations. Flush the system with water to dissolve any precipitated salts. | |

| Unexpected Peaks | Impurities in the crude sample. | This is expected. The goal of purification is to separate the desired product from these impurities. |

| Degradation of the compound. | While the Z-group is generally stable, prolonged exposure to harsh conditions or elevated temperatures could cause degradation. Prepare fresh solutions and consider running the purification at room temperature. | |

| "Ghost peaks" from previous runs. | Implement a thorough column wash with a strong solvent after each run. |

Experimental Protocol: Preparative RP-HPLC of this compound

This is a general protocol and may require optimization based on the specific purity of the crude material and the HPLC system used.

1. Materials and Equipment:

-

Preparative HPLC system with a gradient pump, autosampler (or manual injector), and UV detector.

-

C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

HPLC-grade water.

-

HPLC-grade acetonitrile (ACN).

-

Trifluoroacetic acid (TFA), HPLC grade.

-

This compound, crude product.

-

0.22 µm syringe filters.

2. Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration before use.

3. Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent. A good starting point is a mixture of Mobile Phase A and a small amount of Mobile Phase B (e.g., 90:10 v/v) to a concentration of approximately 10-20 mg/mL.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Method Parameters:

The following table outlines a starting point for the preparative HPLC method.

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Flow Rate | 15-20 mL/min |

| Detection Wavelength | 220 nm and 254 nm |

| Injection Volume | 1-5 mL (depending on concentration and column capacity) |

| Column Temperature | Ambient |

| Gradient | See table below |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 55 | 45 |

| 40 | 5 | 95 |

| 45 | 5 | 95 |

| 46 | 95 | 5 |

| 55 | 95 | 5 |

5. Purification and Fraction Collection:

-

Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

-

Inject the prepared sample.

-

Monitor the chromatogram and collect fractions corresponding to the main peak of this compound.

-

Analyze the collected fractions for purity using analytical RP-HPLC.

-

Pool the fractions with the desired purity.

6. Post-Purification:

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.

Visualizations

Caption: Workflow for the purification of this compound by RP-HPLC.

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Managing Steric Hindrance with H-D-Lys(Z)-OH in Peptide Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when using the sterically hindered amino acid H-D-Lys(Z)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause steric hindrance?

This compound is a D-enantiomer of the amino acid lysine where the side-chain ε-amino group is protected by a benzyloxycarbonyl (Z) group. The Z-group is bulky and aromatic, creating significant spatial obstruction around the α-amino group. This steric hindrance can impede the approach of coupling reagents and the N-terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions.

Q2: What are the common indicators of incomplete coupling when using this compound?

Incomplete coupling during solid-phase peptide synthesis (SPPS) can be identified through several indicators:

-

Positive Kaiser Test: A blue or purple color in the Kaiser test indicates the presence of unreacted primary amines on the resin.

-

Low Crude Peptide Purity: Analysis of the crude peptide by HPLC may show multiple peaks, including deletion sequences lacking the this compound residue.

-

Mass Spectrometry (MS) Analysis: The mass spectrum of the crude product will show peaks corresponding to the mass of the desired peptide as well as peaks corresponding to deletion peptides.

Q3: How can I improve the solubility of this compound during peptide synthesis?

The bulky, nonpolar Z-group can contribute to the aggregation of the growing peptide chain, reducing solubility and hindering further reactions.[1][2] To improve solubility, consider the following:

-

Solvent Choice: Use more polar, aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are effective at solvating peptide chains.[3] In cases of severe aggregation, adding a small amount of dimethyl sulfoxide (DMSO) can be beneficial.[4]

-

Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling reaction can help disrupt secondary structures and improve solvation.

-

"Magic Mixture": A combination of nonionic detergents and ethylene carbonate can also be employed to enhance peptide solvation.

Q4: What are the best practices for removing the Z-group from the D-Lysine side chain?

The Z-group is typically removed by hydrogenolysis. Two common methods are:

-

Catalytic Hydrogenation: This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C).

-

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst. This can be a milder alternative to using hydrogen gas.

It is important to note that catalytic hydrogenation may not be suitable for peptides containing sulfur-containing amino acids like methionine or cysteine, as the catalyst can be poisoned.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Positive Kaiser Test

A positive Kaiser test after coupling with this compound indicates the presence of unreacted N-terminal amines.

| Possible Cause | Suggested Solution |

| Steric Hindrance | 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Increase Reaction Time: Extend the coupling time to several hours or overnight. 3. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but monitor for potential racemization. |

| Inefficient Coupling Reagent | 1. Switch to a Stronger Reagent: Use a more potent coupling reagent like HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids. 2. Optimize Activator Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. |

| Peptide Aggregation | 1. Change Solvent: Switch to NMP or add DMSO to the reaction solvent. 2. Use Aggregation-Disrupting Additives: Incorporate chaotropic salts or use a "magic mixture". 3. Lower Resin Loading: Use a resin with a lower substitution level to increase the distance between peptide chains. |

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids

This table summarizes the reported yields for different coupling reagents in reactions involving sterically hindered amino acids, which can serve as a guide for selecting the appropriate reagent when working with this compound.

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Reference(s) |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 | |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | |

| COMU | - | DIPEA | DMF | 15-30 | >99 | |

| DIC/HOBt | HOBt | - | DCM | 120-240 | Moderate |

Note: Yields are sequence-dependent and can vary based on reaction conditions.

Table 2: Solubility of Protected Amino Acids in Common SPPS Solvents

While specific solubility data for this compound is limited, this table provides a general overview of the solubility of similarly protected amino acids in common SPPS solvents.

| Solvent | Solubility of Fmoc-Amino Acids (General) |

| N,N-Dimethylformamide (DMF) | Good |

| N-Methyl-2-pyrrolidone (NMP) | Excellent |

| Dichloromethane (DCM) | Moderate to Good |

Data compiled from general knowledge in peptide synthesis literature.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard method for coupling this compound during solid-phase peptide synthesis.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, repeat the coupling step (double coupling).

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Kaiser Test for Detection of Free Primary Amines

This protocol is used to qualitatively assess the completion of a coupling reaction.

Reagents:

-

Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.

-

Reagent B: 40 g of phenol in 20 mL of n-butanol.

-

Reagent C: 1 mL of 0.01 M aqueous KCN diluted to 50 mL with pyridine.

Procedure:

-

Take a small sample of resin beads (10-15) in a small test tube.

-

Add 2-3 drops of Reagent A, Reagent B, and Reagent C.

-

Heat the test tube at 100°C for 5 minutes.

-

Observation:

-

Blue/Purple beads: Incomplete coupling (positive result).

-

Yellow/Colorless beads: Complete coupling (negative result).

-

Protocol 3: Z-Group Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from the lysine side chain.

-

Resin Swelling: Swell the Z-protected peptide-resin in a suitable solvent such as methanol or a mixture of methanol and acetic acid.

-

Reagent Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-50% by weight of the resin-bound peptide).

-

Hydrogen Donor: Add ammonium formate (4 equivalents per Z-group).

-

Reaction: Stir the suspension at room temperature. Monitor the reaction progress by taking small samples, cleaving the peptide from the resin, and analyzing by HPLC-MS.

-

Filtration: Once the reaction is complete, filter the resin to remove the catalyst.

-

Washing: Wash the resin thoroughly with the reaction solvent, followed by DCM and DMF.

Mandatory Visualization

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Caption: Deprotection pathways for the Z-group on the H-D-Lys side chain.

References

H-D-Lys(Z)-OH storage and handling best practices

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of H-D-Lys(Z)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, it is recommended to keep the powder at -20°C.[2][3][4]

Q2: How should I handle this compound safely in the laboratory?

A2: When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[5] Ensure good ventilation in the work area to avoid inhaling dust. Always wash your hands thoroughly after handling the compound.

Q3: What are the optimal conditions for storing this compound in solution?

A3: Once dissolved, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles to prevent degradation.

Q4: Is this compound sensitive to light or moisture?

A4: While specific data on light sensitivity is limited, it is good practice to store it away from direct sunlight. The compound should be stored in a dry place as it may be hygroscopic.

Troubleshooting Guides

Solubility Issues

Problem: this compound is not dissolving properly.

Possible Causes & Solutions:

| Possible Cause | Recommended Solution |

| Inappropriate Solvent | This compound is soluble in 10% TFA in water (40 mg/mL) and 0.1 M HCl (5 mg/mL). It has limited solubility in water and is poorly soluble in DMSO. |

| Low Temperature | To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath. |

| Incorrect pH | For aqueous solutions, adjusting the pH to 1 with HCl or TFA can significantly improve solubility. |

Peptide Synthesis Issues

Problem: Low yield or impurities during peptide synthesis using this compound.

Possible Causes & Solutions:

| Possible Cause | Recommended Solution |

| Incomplete Coupling | Ensure adequate activation of the carboxylic acid. Use standard coupling reagents like HBTU/HOBt/DIEA. Monitor the reaction completion using a ninhydrin test. |

| Side Reactions | The Z (benzyloxycarbonyl) protecting group is generally stable but can be sensitive to strong acids used in repeated deprotection steps in Boc-based solid-phase peptide synthesis (SPPS). Consider using the milder Fmoc-based SPPS strategy. The primary amino group of lysine is a versatile nucleophile and can undergo side reactions like acetylation or formylation if exposed to reactive species. |

| Deprotection Issues | The Z group is typically removed by catalytic hydrogenolysis, which may not be compatible with other protecting groups or parts of the peptide sequence. Ensure the chosen deprotection strategy is orthogonal to other protecting groups used in your synthesis. |

| Purification Challenges | Peptides containing lysine can be purified by reverse-phase HPLC (RP-HPLC). The choice of mobile phase and gradient will depend on the overall hydrophobicity of the peptide. Sometimes, adjusting the pH of the mobile phase can improve separation. |

Quantitative Data Summary

| Parameter | Condition | Value/Recommendation | Citations |

| Storage (Powder) | Long-term | -20°C for up to 3 years | |

| Short-term | 4°C for up to 2 years | ||

| Storage (In Solvent) | -20°C | Up to 1 month | |

| -80°C | Up to 6 months | ||

| Solubility | 10% TFA in Water | 40 mg/mL (with sonication and pH adjustment to 1) | |

| 0.1 M HCl | 5 mg/mL (with sonication and warming to 60°C) | ||

| Water | 1.85 mg/mL (with sonication and pH adjustment to 1 with 1 M HCl) | ||

| DMSO | < 1 mg/mL (insoluble or slightly soluble) |

Experimental Protocols

General Protocol for Peptide Coupling using this compound

This protocol outlines a general procedure for coupling this compound to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acid bound to a suitable resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (e.g., 20%)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the piperidine solution to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected resin.

-

Add DIEA (6 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours or until a ninhydrin test indicates the absence of free amines.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the successful coupling.

Visualizations

Caption: General workflow for handling and storing this compound.

Caption: Troubleshooting workflow for peptide synthesis with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: H-D-Lys(Z)-OH vs. H-D-Lys(Boc)-OH in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like lysine is paramount to achieving high yields and purity. The choice between the benzyloxycarbonyl (Z) and the tert-butyloxycarbonyl (Boc) group for the protection of the ε-amino function of D-lysine dictates the overall synthetic strategy, influencing deprotection conditions, orthogonality, and potential side reactions. This guide provides an objective comparison of H-D-Lys(Z)-OH and H-D-Lys(Boc)-OH, supported by established chemical principles and experimental considerations.

Chemical Properties and Strategic Applications

The core difference between this compound and H-D-Lys(Boc)-OH lies in the lability of the Z and Boc protecting groups. The Z group is traditionally removed by strong acids or catalytic hydrogenolysis, while the Boc group is labile to moderate acids.[1][2] This fundamental difference determines their application in the two primary solid-phase peptide synthesis (SPPS) strategies: Fmoc/tBu and Boc/Bn.

In Fmoc-based SPPS , where the Nα-amino group is protected by the base-labile Fmoc group, the side chains are typically protected by acid-labile groups. Here, H-D-Lys(Boc)-OH is the preferred choice. Its Boc group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal during each cycle.[3] The Boc group is then cleaved during the final step of peptide cleavage from the resin, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[4]

Conversely, in Boc-based SPPS , the Nα-amino group is protected by the acid-labile Boc group. Consequently, the side-chain protecting groups must be stable to the repeated acid treatments used for Nα-Boc deprotection (e.g., 50% TFA in DCM). In this context, the standard Z group is often not sufficiently stable. Therefore, a more acid-resistant variant, such as the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, is commonly employed for lysine side-chain protection.[2] The use of this compound itself in Boc-SPPS is less common due to the potential for partial deprotection with each cycle. The Z group is typically removed during the final cleavage with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

In liquid-phase peptide synthesis (LPPS) , both protecting groups are utilized. The Z group, being one of the classical protecting groups, has a long history of use in solution-phase synthesis. Its removal by catalytic hydrogenation offers an orthogonal deprotection strategy if other groups in the peptide are sensitive to strong acids but stable to hydrogenolysis.

Quantitative Performance Comparison

| Parameter | This compound | H-D-Lys(Boc)-OH | Remarks |

| Typical Application | Primarily LPPS; Boc-SPPS (as modified Z-derivatives like 2-Cl-Z) | Primarily Fmoc-SPPS | The choice is dictated by the Nα-protecting group strategy. |

| Deprotection Conditions | Catalytic hydrogenation (H₂/Pd); Strong acids (HF, HBr/AcOH, TFMSA) | Moderate to strong acids (TFA) | Z group offers orthogonality via hydrogenolysis. |

| Orthogonality in Fmoc-SPPS | Not applicable as a standard reagent. | High orthogonality; stable to piperidine. | Boc is the standard for acid-labile side-chain protection in Fmoc chemistry. |

| Orthogonality in Boc-SPPS | Moderate (as Z); High (as 2-Cl-Z) | Not orthogonal; will be cleaved with Nα-Boc. | Lack of orthogonality makes H-D-Lys(Boc)-OH unsuitable for Boc-SPPS. |

| Potential Side Reactions | Incomplete deprotection with strong acids; benzyl cation formation during acid cleavage can lead to side reactions with sensitive residues (e.g., Trp, Met), requiring scavengers. | Tert-butyl cation formation during TFA cleavage can lead to alkylation of sensitive residues, necessitating scavengers. | Both require careful selection of scavengers during final cleavage. |

| Solubility | Generally soluble in organic solvents like DMF, NMP, and DCM. | Generally soluble in organic solvents like DMF, NMP, and DCM. | Solubility is also influenced by the overall peptide sequence. |

| Relative Cost | Generally lower cost. | Generally higher cost. | Cost can vary depending on the supplier and scale. |

Experimental Protocols

General Protocol for Fmoc-SPPS using H-D-Lys(Boc)-OH

This protocol outlines the key steps for incorporating an H-D-Lys(Boc)-OH residue into a peptide chain using manual Fmoc-SPPS on a Wang resin.

-

Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vessel, dissolve H-D-Lys(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the lysine side chain.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for LPPS using this compound

This protocol outlines a general procedure for coupling this compound in a solution-phase synthesis.

-

Nα-Protection of the Preceding Amino Acid: Ensure the N-terminus of the peptide fragment to be coupled is protected (e.g., with a Boc group).

-

Activation: Activate the C-terminus of the Nα-protected peptide fragment using a suitable coupling reagent (e.g., DCC/HOBt or HATU) in an appropriate solvent like DCM or DMF.

-

Coupling: Add this compound (typically 1-1.2 equivalents) and a base like DIPEA to the reaction mixture. Stir at room temperature until the reaction is complete, monitoring by TLC or HPLC.

-

Work-up and Purification: After the reaction, perform an aqueous work-up to remove excess reagents and byproducts. The resulting protected peptide fragment is then purified, often by column chromatography or recrystallization.

-

Deprotection:

-

Acidolysis: The Z group can be removed along with other acid-labile groups using strong acids like HBr in acetic acid.

-

Hydrogenolysis: For orthogonal deprotection, the Z group can be selectively removed by catalytic hydrogenation (e.g., H₂ gas over a palladium catalyst) in a solvent like methanol or ethanol. This leaves acid-labile groups like Boc intact.

-

Visualizing the Chemistry

Deprotection Mechanisms

The following diagrams illustrate the fundamental deprotection mechanisms for the Boc and Z groups.

Caption: Deprotection mechanisms for Boc and Z groups.

Peptide Synthesis Workflow Comparison

The logical flow of incorporating a protected lysine into a peptide chain differs significantly between Fmoc and Boc SPPS strategies.

Caption: Comparative workflows for Fmoc and Boc SPPS.

Conclusion

The choice between this compound and H-D-Lys(Boc)-OH is fundamentally a strategic one, dictated by the overarching peptide synthesis methodology. H-D-Lys(Boc)-OH is the workhorse for lysine incorporation in the widely used Fmoc-SPPS strategy, offering excellent orthogonality and compatibility. This compound and its more acid-stable derivatives are mainstays of Boc-SPPS and liquid-phase synthesis, providing a different set of deprotection options, including the highly orthogonal catalytic hydrogenolysis. A thorough understanding of the chemical properties of each protecting group, as outlined in this guide, is crucial for the successful synthesis of complex and high-purity peptides for research and drug development.

References

A Comparative Guide to Analytical Methods for Confirming H-D-Lys(Z)-OH Incorporation

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise confirmation of modified amino acid incorporation is paramount. This guide provides an objective comparison of key analytical methods for verifying the successful incorporation of H-D-Lys(Z)-OH (Nε-benzyloxycarbonyl-D-lysine) into a peptide sequence. The following sections detail the principles, experimental protocols, and comparative data for Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Edman Degradation.

Comparison of Analytical Methods

The selection of an analytical technique depends on the specific information required, from simple purity assessment to detailed structural elucidation.

| Analytical Method | Principle | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation, amino acid sequence (MS/MS), and purity assessment. | High sensitivity, requires a small amount of sample, and provides definitive molecular weight. | Does not distinguish between isomers (e.g., D- and L-amino acids) without chiral chromatography, and quantification can be challenging. |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Three-dimensional structure, confirmation of covalent bonds, and identification of impurities. | Provides detailed structural information and can distinguish between isomers. | Lower sensitivity compared to MS, requires a larger amount of sample, and data analysis can be complex. |

| HPLC (Reversed-Phase) | Separates molecules based on their hydrophobicity.[1] | Purity assessment, quantification, and separation of the target peptide from impurities.[1][2] | High resolution, reproducible, and easily quantifiable.[2] | Does not provide structural information and co-elution of impurities is possible.[1] |

| Edman Degradation | Sequentially removes amino acid residues from the N-terminus of a peptide for identification. | N-terminal amino acid sequence. | Provides direct sequence information. | Limited to peptides of about 50-60 residues, will not work if the N-terminus is modified, and can be time-consuming. |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol outlines the general procedure for confirming the molecular weight and sequence of a peptide containing this compound.

a. Sample Preparation:

-

Prepare a stock solution of the synthesized peptide in HPLC-grade water at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 0.1 mg/mL with 0.1% formic acid in water.

-

Filter the sample through a 0.22 µm syringe filter before injection.

b. LC-MS/MS System and Conditions:

-

HPLC System: A standard analytical HPLC system with a binary pump and autosampler.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS.

-

Ionization Mode: Positive ion mode.

-

MS Scan: Full scan from m/z 200 to 2000.

-

MS/MS Scan: Data-dependent acquisition of the most intense precursor ions.

-

Collision Energy: Ramped or stepped collision energy (e.g., 10-40 eV).

c. Data Analysis:

-

Confirm the presence of the [M+H]⁺ and/or [M+2H]²⁺ ions corresponding to the theoretical molecular weight of the peptide containing this compound.

-

Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. The presence of the Z-group on the lysine side chain will result in a characteristic mass modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation of this compound incorporation.

a. Sample Preparation:

-

Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

b. NMR Spectrometer and Experiments:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

1D ¹H NMR: To observe the overall proton spectrum.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): To identify spin-coupled protons.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (amino acid residue).

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

c. Data Analysis:

-

Assign the proton and carbon signals for each amino acid residue.

-

Identify the characteristic signals of the this compound residue. The benzyloxycarbonyl (Z) group will have distinct aromatic proton signals (around 7.3 ppm) and a benzylic CH₂ signal (around 5.0 ppm).

-

Confirm the connectivity between the Z-group and the lysine side chain through 2D NMR correlations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is for assessing the purity of the synthesized peptide.

a. Sample Preparation:

-

Dissolve the crude or purified peptide in Mobile Phase A to a concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter.

b. HPLC System and Conditions:

-

HPLC System: A preparative or analytical HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm).

-

Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A common starting point is 5% to 65% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min for analytical columns.

-

Detection: UV absorbance at 214 nm and 280 nm.

c. Data Analysis:

-

Integrate the peak areas in the chromatogram.

-

Calculate the purity of the peptide as the percentage of the main peak area relative to the total peak area.

-

The retention time of the peptide containing this compound will be different from that of the corresponding unmodified peptide due to the hydrophobicity of the Z-group.

Visualizations

Experimental Workflow for Peptide Analysis

Caption: General workflow for peptide synthesis, purification, and analysis.

Logical Flow for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

MS/MS Fragmentation of a Peptide with this compound

Caption: Fragmentation of a peptide containing this compound in MS/MS.

References

Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry of Peptides Containing H-D-Lys(Z)-OH

For researchers, scientists, and drug development professionals engaged in the intricate world of peptide analysis, the choice of protecting groups is a critical decision that profoundly influences the entire analytical workflow. This guide provides a comprehensive comparison of the mass spectrometric analysis of peptides incorporating H-D-Lys(Z)-OH, an amino acid derivative featuring a benzyloxycarbonyl (Z) protecting group on the side chain of D-lysine. We delve into the fragmentation behavior, analytical challenges, and performance metrics of Z-protected peptides, offering a comparative perspective against other common lysine protecting groups and providing detailed experimental protocols to support your research.

The benzyloxycarbonyl (Z) group is a well-established protecting group in peptide synthesis, valued for its stability under a range of conditions. However, its behavior under mass spectrometry (MS) analysis, particularly in comparison to more modern alternatives, warrants a detailed examination for optimal experimental design and data interpretation.

Performance Comparison: this compound vs. Alternative Protecting Groups

The selection of a lysine protecting group can significantly impact the quality and interpretability of mass spectrometry data. Key considerations include the stability of the group during ionization and fragmentation, the potential for side-chain-specific fragmentation patterns, and the overall impact on peptide ionization efficiency.

Below is a comparative summary of the mass spectrometric performance of peptides containing this compound versus those with other commonly used lysine protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

| Protecting Group | Ionization Efficiency | Fragmentation Behavior | Common Side-Chain Losses | Key Advantages | Key Disadvantages |

| Benzyloxycarbonyl (Z) | Moderate | Can exhibit both backbone (b- and y-ions) and side-chain fragmentation.[1] | Loss of the benzyl group (C7H7, 91 Da) or the entire Z-group (C8H7O2, 135 Da) can be observed. | High stability during synthesis. | Potential for complex fragmentation spectra and in-source decay, which can complicate data analysis. |

| tert-Butyloxycarbonyl (Boc) | Good | Primarily backbone fragmentation (b- and y-ions). | Neutral loss of isobutylene (C4H8, 56 Da) or the entire Boc group (100 Da) is common, especially with higher collision energy. | Readily cleaved under acidic conditions, simplifying sample preparation for MS. | Can be labile in the ion source, leading to observation of both protected and unprotected peptide ions. |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Good | Predominantly backbone fragmentation (b- and y-ions). | The Fmoc group is generally stable during MS analysis, with minimal characteristic side-chain losses. | Stable under acidic conditions used for MS analysis, providing clear spectra of the protected peptide. | Removal requires basic conditions, which may not be compatible with all analytical workflows. |

Experimental Protocols

To ensure reproducible and high-quality data, detailed experimental protocols are essential. The following sections outline a general workflow for the LC-MS/MS analysis of peptides containing this compound.

Sample Preparation

-

Peptide Dissolution: Dissolve the synthetic peptide containing this compound in an appropriate solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid to aid in protonation. The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL).

-

Desalting (Optional but Recommended): If the peptide sample contains a high concentration of salts from synthesis or purification, use a C18 desalting spin column or pipette tip to prevent ion suppression during electrospray ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and detailed fragmentation analysis.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm is suitable for peptide separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes at a flow rate of 200-400 nL/min is a good starting point for separating peptides of varying hydrophobicity.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive ion electrospray ionization (ESI).

-

MS1 Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range appropriate for the expected precursor ion of the peptide (e.g., m/z 300-2000).

-

MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion. A stepped collision energy approach is recommended to generate a comprehensive set of fragment ions.

-

Data Interpretation and Fragmentation Analysis

The fragmentation of peptides containing this compound in the gas phase can proceed through two primary pathways[1]:

-

Backbone Fragmentation: This is the desired fragmentation pathway for peptide sequencing, resulting in the characteristic b- and y-type ions from cleavage of the amide bonds along the peptide backbone.

-

Side-Chain Fragmentation: The Z-group on the lysine side chain can undergo cleavage, leading to characteristic neutral losses or fragment ions. The most common side-chain fragmentation involves the loss of the benzyl group (C7H7) or the entire benzyloxycarbonyl group. This can result in a prominent peak at [M+H - 91]⁺ or [M+H - 135]⁺ in the MS/MS spectrum.

The presence of both backbone and side-chain fragmentation can lead to more complex MS/MS spectra compared to peptides with more MS-stable protecting groups. Careful analysis of the spectra is required to distinguish between these fragmentation pathways and correctly assign the peptide sequence.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in data analysis.

Caption: A generalized experimental workflow for the LC-MS/MS analysis of peptides containing this compound.

Caption: Competing fragmentation pathways for peptides containing Z-protected lysine in tandem mass spectrometry.

Applications in Drug Discovery and Proteomics

The use of Z-protected lysine in peptide synthesis has implications for various research areas. In drug discovery, synthetic peptides are crucial for developing new therapeutics, and accurate characterization by mass spectrometry is a cornerstone of quality control. In proteomics, while less common for endogenous peptide analysis, the understanding of how protecting groups behave in the mass spectrometer is vital for validating synthetic peptide standards used in quantitative assays.

Conclusion